molecular formula C9H8N2O3 B8541947 3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid

3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid

Cat. No.: B8541947
M. Wt: 192.17 g/mol
InChI Key: OXLUPTWYRWLPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-amino-5-(3-hydroxyprop-1-ynyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c10-7-4-6(2-1-3-12)5-11-8(7)9(13)14/h4-5,12H,3,10H2,(H,13,14)

InChI Key

OXLUPTWYRWLPQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)C#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester (297 mg, 1.44 mmol) in THF (10 ml) was added 1N lithium hydroxide and the mixture was vigorously stirred at room temperature for 4.5 h. To the mixture was added 4N HCl (0.47 ml, 1.87 mmol), after dilution with toluene the solvent was evaporated, the residue was suspended in toluene and evaporated (twice). The residue was suspended in TBME/hexane, filtered and the solid dried under reduced pressure at 50° C. to provide the title compound together with lithium chloride as a brown solid. The mixture was used for coupling reactions without further purification.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Two

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